2,7-dibromo-9H-carbazole
Overview
Description
2,7-Dibromo-9H-carbazole is an organic compound with the molecular formula C12H7Br2N. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions of the carbazole ring. It is commonly used as a building block in the synthesis of various organic electronic materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) .
Mechanism of Action
Target of Action
2,7-Dibromo-9H-carbazole is a building block for the synthesis of small molecules of the carbazole series or carbazole back-boned polymers . It is primarily used in the application of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), polymer light-emitting diodes (PLEDs), and organic photovoltaics (OPVs) . The primary targets of this compound are the electronic devices where it is used as a component.
Mode of Action
The compound interacts with its targets by contributing to the electron-donating abilities and chemical stability of the devices . This allows for solubility for devices film morphology and even further tuning the energy levels of such compounds .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the electronic properties of the devices in which it is used. The compound contributes to the electron-donating abilities and chemical stability of these devices . The downstream effects include improved performance and efficiency of the devices.
Result of Action
The result of the action of this compound is the improved performance and efficiency of the electronic devices in which it is used . By contributing to the electron-donating abilities and chemical stability of these devices, the compound helps to enhance their functionality .
Biochemical Analysis
Biochemical Properties
2,7-Dibromo-9H-carbazole interacts with various biomolecules during muscle differentiation . It has been found to significantly down-regulate the mRNA expression of the early differentiation myogenic regulatory factor (MRF) MyoD and the late differentiation MRF Mrf4, while promoting the expression of Myogenin .
Cellular Effects
In C2C12 cells, this compound has been observed to interfere with myogenesis, similar to dioxins . After exposure to this compound, the myotubes formed were fewer, thinner, shorter, and less organized than those of the control group . The number of nuclei in the myotube and the fusion index were decreased .
Molecular Mechanism
This compound exerts its effects at the molecular level by disturbing the expression of myogenic regulatory factors (MRFs), which play important roles in regulating the process of muscle differentiation . It also significantly induces the expression of cyp1a1 and cyp1b1, two classical downstream genes of the aryl hydrocarbon receptor (AhR) .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to have long-term effects on cellular function. After 6 days of exposure, although there was no significant change in the number of nuclei in the myotubes, the fusion index was significantly decreased .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dibromo-9H-carbazole typically involves the bromination of carbazole. One common method is the reaction of carbazole with bromine in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved safety. The bromination reaction is carried out in a solvent such as dichloromethane, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dibromo-9H-carbazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like potassium carbonate.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the bromine atoms.
Coupling Reactions: Extended π-conjugated systems, which are useful in organic electronics.
Scientific Research Applications
2,7-Dibromo-9H-carbazole has a wide range of applications in scientific research:
Organic Electronics: It is used as a precursor in the synthesis of materials for OLEDs, OPVs, and OFETs.
Photovoltaics: It is a building block for the synthesis of polymer semiconductors used in solar cells.
Biological Research: It can be used to synthesize compounds with potential biological activity.
Material Science: It is used in the development of new materials with unique optoelectronic properties.
Comparison with Similar Compounds
3,6-Dibromo-9H-carbazole: Another brominated derivative of carbazole, differing in the positions of the bromine atoms.
2,7-Dibromo-9-ethyl-carbazole: A derivative with an ethyl group at the 9 position, used in similar applications.
Uniqueness: 2,7-Dibromo-9H-carbazole is unique due to its specific substitution pattern, which allows for the synthesis of materials with distinct electronic properties. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis .
Properties
IUPAC Name |
2,7-dibromo-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2N/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTWWBLGJZWRAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC3=C2C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457082 | |
Record name | 2,7-dibromo-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136630-39-2 | |
Record name | 2,7-dibromo-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Dibromocarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the molecular arrangements of 2,7-dibromo-9H-carbazole?
A1: The stability of solvates, which are crystalline forms containing solvent molecules within the crystal lattice, is crucial in crystal engineering. Research has demonstrated that the molecular arrangement of this compound significantly influences the stability of its solvates []. Different solvents lead to distinct packing modes of the molecules within the crystal structure, directly impacting the desolvation rate (the rate at which the solvent molecules are released from the crystal lattice). For instance, the N,N-dimethylacetamide solvate exhibits higher stability than the acetonitrile solvate due to the staggered arrangement of solute and solvent molecules in the former, compared to the interlayer arrangement in the latter []. This understanding is crucial for controlling the properties and applications of this compound-based materials.
Q2: How is this compound typically synthesized?
A2: this compound can be synthesized via different methods. One common approach involves the bromination of 9H-carbazole. Researchers have explored efficient synthetic routes, including microwave-assisted synthesis in flow reactors, to produce this compound []. This method allows for rapid and controlled reactions, potentially leading to higher yields and purity compared to conventional heating methods.
Q3: What makes this compound a suitable building block for larger molecules?
A3: The structure of this compound, featuring two bromine atoms at the 2 and 7 positions, makes it a versatile building block for constructing larger molecules. Specifically, these bromine atoms can be easily substituted in various coupling reactions, such as Sonogashira coupling []. For instance, reacting this compound with 4-ethynylpyridine hydrochloride yields 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole, a compound with potential applications in materials science []. This example highlights the potential of this compound as a precursor for synthesizing complex molecules with tailored properties.
Q4: What analytical techniques are commonly used to characterize this compound and its derivatives?
A4: Characterizing this compound and its derivatives relies on various analytical techniques. Single-crystal X-ray diffraction (XRD) is crucial for determining the crystal structure of these compounds, providing valuable insights into their molecular arrangements and intermolecular interactions [, ]. Additionally, spectroscopic methods like infrared (IR) spectroscopy are employed to analyze the vibrational modes of the molecules, offering information about functional groups and bonding characteristics []. These techniques, along with others like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, provide a comprehensive understanding of the structure and properties of this compound derivatives.
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